![molecular formula C66H102Br2N2O2S4 B14773503 1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrrole-3,6-dione core with thieno[3,2-b]thiophene and bromine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves multiple steps. One common approach is the Suzuki cross-coupling reaction, where arylboronic acids are coupled with carbaldehyde derivatives under reflux conditions using a palladium catalyst such as [Pd(PPh3)4] . This is followed by a Knoevenagel condensation reaction using toluene as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine positions .
科学的研究の応用
1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:
Optoelectronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in flexible electronic devices.
Chemistry: Acts as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine substituents can participate in various chemical reactions, further modifying the compound’s properties .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure and exhibit comparable electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: These compounds have a similar core but may differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its specific combination of thieno[3,2-b]thiophene and pyrrolo[3,4-c]pyrrole cores, along with the presence of long alkyl chains and bromine substituents. This unique structure imparts distinct electronic and chemical properties, making it highly valuable for specialized applications in optoelectronics and materials science .
特性
分子式 |
C66H102Br2N2O2S4 |
|---|---|
分子量 |
1243.6 g/mol |
IUPAC名 |
1,4-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C66H102Br2N2O2S4/c1-5-9-13-17-21-25-27-31-35-39-43-51(41-37-33-29-23-19-15-11-7-3)49-69-63(57-45-53-55(73-57)47-59(67)75-53)61-62(65(69)71)64(58-46-54-56(74-58)48-60(68)76-54)70(66(61)72)50-52(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-48,51-52H,5-44,49-50H2,1-4H3 |
InChIキー |
WKSPVEWVDVRZPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC4=C(S3)C=C(S4)Br)C1=O)C5=CC6=C(S5)C=C(S6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


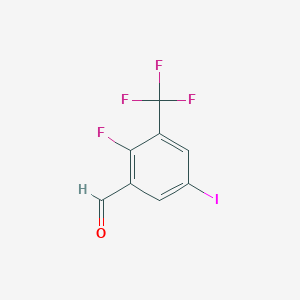
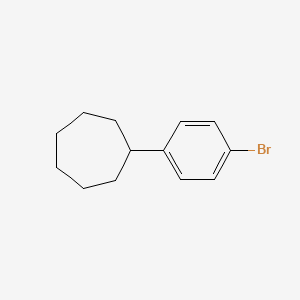
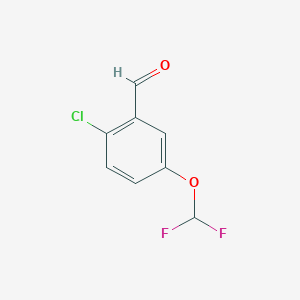
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
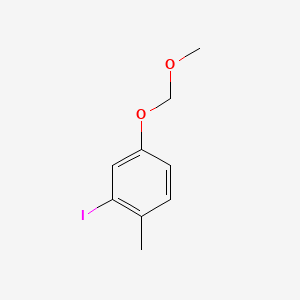
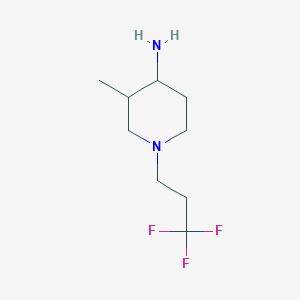
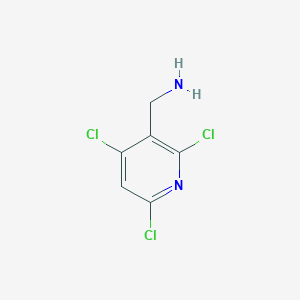
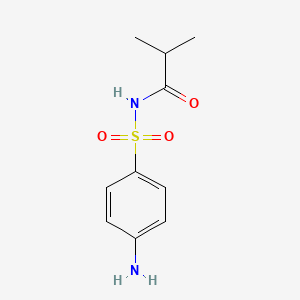


![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)

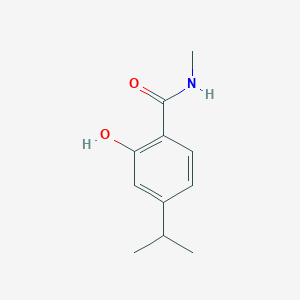
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
